Boeravinone O

Description

Properties

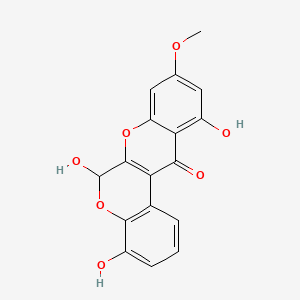

IUPAC Name |

4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-22-7-5-10(19)13-11(6-7)23-16-12(14(13)20)8-3-2-4-9(18)15(8)24-17(16)21/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHQFLYPSJTPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C4=C(C(=CC=C4)O)OC3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boeravinone O: A Technical Guide to its Putative Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the putative chemical structure and stereochemistry of Boeravinone O based on available chemical data and analysis of closely related compounds. The primary scientific literature detailing the definitive isolation and complete spectroscopic and stereochemical analysis of this compound is not publicly available at the time of this writing. Therefore, some information presented herein is based on extrapolation from well-characterized members of the boeravinone family of rotenoids.

Introduction

This compound is a member of the boeravinone family, a class of rotenoid isoflavonoids. These natural products have been isolated from the roots of plants such as Mirabilis jalapa and Boerhaavia diffusa[1][2]. Rotenoids are known for their diverse biological activities, and boeravinones, in particular, have garnered interest for their potential pharmacological properties. This guide summarizes the available information on the chemical structure and stereochemistry of this compound, providing a technical foundation for researchers in natural product chemistry and drug discovery.

Chemical Structure

The definitive, experimentally determined chemical structure of this compound has not been published in detail in readily accessible scientific literature. However, based on its molecular formula, C₁₇H₁₂O₇, and its classification as a boeravinone, a putative core structure can be proposed. Boeravinones share a characteristic tetracyclic ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1449384-21-7 | [3] |

| Molecular Formula | C₁₇H₁₂O₇ | [3] |

| Molecular Weight | 328.28 g/mol | [3] |

| General Class | Flavonoid, Rotenoid | [1][4] |

| Natural Source | Roots of Mirabilis jalapa | [1][2] |

Stereochemistry

The stereochemistry of rotenoids is a critical aspect of their chemical identity and biological function. The core rotenoid structure contains chiral centers, leading to the possibility of multiple stereoisomers. The absolute configuration of these centers dictates the three-dimensional arrangement of the molecule and its interaction with biological targets.

Due to the lack of specific experimental data for this compound, such as optical rotation or single-crystal X-ray diffraction, its absolute stereochemistry cannot be definitively assigned. However, the stereochemistry of naturally occurring rotenoids is often conserved. For instance, the C-6a and C-12a positions on the rotenoid skeleton are key chiral centers. The relative and absolute stereochemistry of these centers in this compound would need to be determined experimentally.

Experimental Protocols

While a specific protocol for the isolation of this compound is not available, a general methodology for the extraction and purification of boeravinones from plant material can be outlined based on published procedures for related compounds[5].

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of boeravinones.

Structure Elucidation Methodology

The structure of an isolated boeravinone is typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Spectroscopic Data (Hypothetical)

As the NMR data for this compound is not publicly available, the following table presents the ¹H and ¹³C NMR data for a closely related and well-characterized compound, Boeravinone C, to provide researchers with an example of the expected spectral features for this class of compounds[5].

Table 2: ¹H and ¹³C NMR Data of Boeravinone C in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 114.5 | 6.52 (d, 8.5) |

| 2 | 128.8 | 7.80 (t, 8.5) |

| 3 | 118.0 | 6.85 (d, 8.5) |

| 4 | 160.2 | - |

| 4a | 112.5 | - |

| 6 | 66.8 | 4.60 (dd, 3.0, 1.5) |

| 6a | 44.0 | 4.15 (d, 3.0) |

| 7 | 110.2 | - |

| 7a | 157.8 | - |

| 8 | 97.9 | 6.40 (s) |

| 9-OCH₃ | 55.8 | 3.85 (s) |

| 10 | 163.5 | - |

| 11 | 159.2 | - |

| 11a | 108.8 | - |

| 12 | 188.5 | - |

| 12a | 89.2 | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

Note: Data is for Boeravinone C and is intended for illustrative purposes only.

Biological Activity and Signaling Pathways (Representative)

While the specific biological activities of this compound have not been extensively reported, other boeravinones have demonstrated interesting pharmacological effects. For example, Boeravinone G has been shown to possess antioxidant and cytoprotective properties, potentially through the modulation of cellular signaling pathways such as the MAPK and NF-κB pathways[6][7][8]. The diagram below illustrates a representative signaling pathway that could be influenced by boeravinones.

References

- 1. ijbpsa.com [ijbpsa.com]

- 2. Anti-inflammatory activity of aqueous extract of Mirabilis jalapa Linn. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:1449384-21-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. NP-MRD: Showing NP-Card for boeravinone a (NP0149710) [np-mrd.org]

- 5. STRUCTURE AND NMR SPECTRA OF BOERAVINONE C, A NEW ROTENOID ANALOGUE FROM (BOERHAAVIA)___- (DIFFUSA)___- LINN [jstage.jst.go.jp]

- 6. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Boeravinone O: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O is a rotenoid, a class of naturally occurring heterocyclic compounds, isolated from the roots of Mirabilis jalapa.[1] While research into the specific biological activities of this compound is still emerging, related compounds in the boeravinone family have demonstrated a range of promising pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a detailed summary of the known physical and chemical properties of this compound, alongside experimental context derived from related boeravinones to inform future research and drug development efforts.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Where specific experimental data for this compound is not available, this is noted.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₇ | [1] |

| Molecular Weight | 328.3 g/mol | [1] |

| CAS Number | 1449384-21-7 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Purity | >98% (Commercially available) |

Spectroscopic Data

Detailed spectroscopic data for the structural elucidation of this compound is not yet publicly available. Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Infrared (IR) | Data not available |

| UV-Vis | Data not available |

| Mass Spectrometry (MS) | Data not available |

Experimental Protocols

General Isolation and Purification of Rotenoids from Mirabilis jalapa

While a specific protocol for the isolation of this compound has not been detailed in the available literature, a general methodology for the extraction and purification of rotenoids from the roots of Mirabilis jalapa can be outlined as follows. This workflow can serve as a foundational protocol for obtaining this compound for research purposes.

Caption: General workflow for the isolation and purification of rotenoids.

Biological Activity and Signaling Pathways (Inferred from Related Boeravinones)

Direct studies on the biological activity and signaling pathways modulated by this compound are currently limited. However, extensive research on other members of the boeravinone family, such as Boeravinone B and G, provides valuable insights into the potential biological effects of this compound.

Boeravinone B

Boeravinone B has been shown to inhibit osteoclast differentiation through the modulation of several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. It has also demonstrated anticancer activity.

Caption: Boeravinone B signaling pathway inhibition.

Boeravinone G

Boeravinone G is a potent antioxidant and has been shown to exert genoprotective effects. Its mechanism of action involves the modulation of the MAP kinase and NF-κB signaling pathways.

Caption: Boeravinone G signaling pathway modulation.

Conclusion

This compound is a promising natural product that warrants further investigation. This guide summarizes the current knowledge of its physicochemical properties. While specific biological data for this compound is scarce, the activities of related boeravinones suggest potential for antioxidant, anti-inflammatory, and anticancer applications. Further research is needed to fully elucidate the spectroscopic characteristics, biological activities, and therapeutic potential of this compound. The experimental outlines provided herein can serve as a starting point for such investigations.

References

Boeravinone O: A Technical Guide to its Solubility Profile for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Boeravinone O, a rotenoid class isoflavonoid with significant research interest. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its solubility in various solvents, detailed experimental protocols for solubility determination, and insights into its potential biological pathways.

Executive Summary

This compound is a naturally occurring compound that has garnered attention for its potential therapeutic properties. A critical aspect of its preclinical development and in vitro study is understanding its solubility, which directly impacts its bioavailability and formulation. This guide summarizes the currently available qualitative solubility data for this compound, provides quantitative data for structurally related compounds to offer a comparative reference, outlines a standard experimental protocol for solubility determination, and visualizes a key signaling pathway associated with the boeravinone class of molecules.

Data Presentation: Solubility of this compound and Related Compounds

Comprehensive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound. However, qualitative information is consistently reported by chemical suppliers. To provide a useful reference for researchers, this section presents the qualitative solubility of this compound, alongside quantitative data for the closely related compounds Boeravinone E and Rotenone.

It is crucial to note that the quantitative data presented below is for related compounds and should be used as an estimation for experimental design, not as a substitute for empirical determination of this compound's solubility.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1][2] |

| Dichloromethane | Soluble[1][2] |

| Ethyl Acetate | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Acetone | Soluble[1][2] |

Table 2: Quantitative Solubility of Compounds Structurally Related to this compound

| Compound | Solvent | Solubility (approx.) |

| Boeravinone E | Dimethyl Sulfoxide (DMSO) | 50 mg/mL |

| Rotenone | Dimethyl Sulfoxide (DMSO) | ~50 mg/mL[3][4] |

| Rotenone | Chloroform | ~50 mg/mL[3][4] |

| Rotenone | Ethanol | ~5 mg/mL[3][4] |

Experimental Protocols: Determining this compound Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This protocol can be adapted for various organic solvents.

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Chloroform, etc.)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, visually confirm the presence of undissolved solid at the bottom of the vial.

-

Centrifuge the vial at a high speed to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring not to disturb the solid pellet.

-

Filter the supernatant through a syringe filter into a clean vial. This step removes any remaining solid microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the data obtained with the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its HPLC response on the calibration curve.

-

-

Data Reporting:

-

The solubility is expressed as the concentration of this compound in the saturated solution, typically in mg/mL or mol/L.

-

Experimental Workflow Diagram:

References

The Natural Abundance and Analysis of Boeravinones in Boerhaavia diffusa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boerhaavia diffusa Linn. (Nyctaginaceae), commonly known as Punarnava, is a perennial herb with a long history of use in traditional medicine systems, particularly Ayurveda.[1] Its therapeutic properties are attributed to a diverse range of phytochemicals, among which the boeravinones, a class of rotenoids, have garnered significant scientific interest. These compounds are implicated in the plant's anti-cancer, anti-inflammatory, and antioxidant activities.[1][2][3] This technical guide provides an in-depth overview of the natural abundance of boeravinones in B. diffusa, with a focus on quantitatively characterized analogues. Detailed experimental protocols for their extraction and analysis are presented, alongside a visualization of a key signaling pathway modulated by these compounds.

A Note on Boeravinone O: Extensive literature searches did not yield any specific information regarding the natural abundance, analytical methods, or biological activity of a compound designated as this compound in Boerhaavia diffusa. The existing research predominantly focuses on Boeravinones A-H. Therefore, this guide will concentrate on the well-documented boeravinones.

Quantitative Abundance of Boeravinones

The concentration of boeravinones in B. diffusa varies significantly depending on the specific analogue, the plant part, and the geographical location of the plant. The most extensively quantified boeravinone is Boeravinone B.

| Boeravinone Analogue | Plant Part | Extraction Method | Analytical Method | Concentration (% w/w) | Reference |

| Boeravinone B | Whole Plant (Hydro-alcoholic extract) | Not Specified | RP-HPLC | 0.041% | [4][5] |

| Boeravinone B | Polyherbal Formulation | Not Specified | RP-HPLC | 0.011% | [4][5] |

| Boeravinone E | Not Specified | Not Specified | RP-HPLC | 0.22% | |

| Boeravinone B | Not Specified | Not Specified | RP-HPLC | 0.05% |

Experimental Protocols

Extraction of Boeravinones from B. diffusa Roots

This protocol is based on a method described for the quantification of boeravinones by UPLC/PDA.[2][3]

a. Sample Preparation:

-

Powdered root material of B. diffusa is used as the starting material.

b. Extraction:

-

The powdered root material is subjected to reflux extraction with methanol for a duration of 2 hours.[2][3]

-

The resulting extract is then concentrated to remove the methanol.

-

The concentrated extract is dried completely.

-

For preservation, the dried extract is stored at -20°C until further analysis.[2][3]

Quantification of Boeravinones using Ultra-Performance Liquid Chromatography (UPLC)

This method has been validated for the quantitative analysis of boeravinones in the roots of B. diffusa.[2][3]

a. Chromatographic Conditions:

-

Mobile Phase: A gradient elution of methanol and water (containing 0.1% acetic acid).[2][3]

-

Detection: Photodiode Array (PDA) detector set at a wavelength of 273 nm.[2][3]

b. Method Validation:

-

The UPLC method has demonstrated good linearity (r² ≥ 0.9999), accuracy, and precision, adhering to the guidelines of the International Conference on Harmonisation.[2][3]

Simultaneous Quantification of Boeravinone E and B using Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

a. Chromatographic Conditions:

-

Column: Inertsil ODS-3.

-

Mobile Phase: A gradient mobile phase consisting of 0.1% v/v orthophosphoric acid in water and acetonitrile.

-

Detection: UV detector set at 276 nm.

b. Method Validation:

-

Linearity: The method showed good linearity with a correlation coefficient (r²) of 0.9989 for Boeravinone E and 0.9991 for Boeravinone B.

-

Linearity Range: 7.26-35.75 µg/mL for Boeravinone E and 2.20-11.00 µg/mL for Boeravinone B.

-

Recovery: The percentage recovery from the extract sample was reported to be between 95.22% and 95.83%.

Signaling Pathway Modulation by Boeravinones

Boeravinone G, a rotenoid isolated from B. diffusa, has been shown to exhibit potent antioxidant and genoprotective effects. Its mechanism of action involves the modulation of the MAP kinase and NF-kB signaling pathways in response to oxidative stress.[6][7]

Caption: Boeravinone G inhibits oxidative stress-induced cellular damage.

Experimental Workflow for Isolation and Analysis of Boeravinones

The following diagram illustrates a general workflow for the isolation and analysis of boeravinones from B. diffusa.

Caption: General workflow for boeravinone isolation and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

- 6. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 7. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Boeravinone O: A Technical Guide for Researchers

Abstract

Boeravinone O, a rotenoid found in species such as Mirabilis jalapa and Boerhaavia diffusa, belongs to a class of isoflavonoids with a wide range of biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of isoflavone and rotenoid biosynthesis. Due to the limited direct experimental data on this compound, this guide utilizes information from the closely related and more extensively studied Boeravinone B as a proxy for quantitative data and experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biosynthetic steps, relevant enzymatic reactions, quantitative data presentation, and detailed experimental methodologies.

Introduction

This compound is a member of the rotenoid family, a group of naturally occurring isoflavonoids characterized by a specific tetracyclic ring system. Rotenoids have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and insecticidal activities. This compound has been isolated from the roots of Boerhaavia diffusa[1]. While the parent pathway of isoflavonoid biosynthesis is well-characterized, the specific enzymatic steps leading to the formation of individual rotenoids, including this compound, are not yet fully elucidated. This guide synthesizes the available information to propose a putative biosynthetic pathway for this compound and provides practical experimental details for the study of related compounds.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, leading to the formation of isoflavone precursors. The subsequent steps involve a series of enzymatic modifications, including hydroxylation, cyclization, and demethylation, to yield the final this compound structure.

The proposed pathway commences with the isoflavone Daidzein , a common precursor for many isoflavonoids. The subsequent hypothetical steps are outlined below:

-

Hydroxylation: Daidzein is likely hydroxylated at the 2'-position to form 2'-hydroxydaidzein. This reaction is probably catalyzed by a cytochrome P450 monooxygenase (CYP450).

-

Oxidative Cyclization: The 2'-hydroxyisoflavone undergoes an oxidative cyclization to form the characteristic rotenoid core structure. This is a key step in rotenoid biosynthesis and is thought to involve a 1,2-aryl migration[2].

-

Further Hydroxylation and Methylation: The rotenoid scaffold is then further decorated with hydroxyl and methyl groups. For the formation of a precursor to this compound, specific hydroxylations and methylations would occur, leading to an intermediate such as Boeravinone H.

-

Demethylation: The final step in the biosynthesis of this compound is likely a demethylation of a methoxy group on a precursor molecule like Boeravinone H to yield the final hydroxyl group present in this compound.

It is important to note that this proposed pathway is speculative and requires experimental validation. The exact sequence of hydroxylation, methylation, and cyclization events may vary.

Caption: Putative biosynthetic pathway of this compound from L-Phenylalanine.

Data Presentation

As direct quantitative data for the biosynthesis of this compound is not available in the current literature, this section presents data on the production of the related compound, Boeravinone B, in callus cultures of Boerhaavia diffusa. This data serves as a valuable reference for researchers interested in the in vitro production of boeravinones.

Table 1: Production of Boeravinone B in Boerhaavia diffusa Callus Cultures

| Plant Growth Regulator (PGR) in MS Medium | Concentration (ppm) | Boeravinone B Yield (µg/g Dry Weight) | Reference |

| 2,4-D | 5.0 | 673.95 | [3] |

| NAA | 2.0 | Lower than 2,4-D | [3] |

| BAP + 2,4-D | Various | Increased production compared to 2,4-D alone | [3] |

Note: 2,4-D: 2,4-Dichlorophenoxyacetic acid; NAA: α-Naphthaleneacetic acid; BAP: 6-Benzylaminopurine; MS: Murashige and Skoog medium.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of boeravinone biosynthesis, focusing on techniques used for the production and analysis of Boeravinone B in Boerhaavia diffusa.

Protocol for Callus Induction of Boerhaavia diffusa

This protocol is adapted from studies on the in vitro culture of B. diffusa for the production of Boeravinone B[3].

Objective: To induce callus formation from leaf explants of Boerhaavia diffusa.

Materials:

-

Young, healthy leaves of Boerhaavia diffusa

-

Murashige and Skoog (MS) basal medium

-

Sucrose

-

Agar

-

Plant growth regulators (e.g., 2,4-D, NAA, BAP)

-

70% (v/v) Ethanol

-

0.1% (w/v) Mercuric chloride (HgCl₂) solution

-

Sterile distilled water

-

Petri dishes

-

Forceps, scalpels, and other sterile instruments

-

Laminar air flow cabinet

-

Incubation chamber (25 ± 2°C, 16/8 h light/dark cycle)

Procedure:

-

Explant Preparation:

-

Collect young, healthy leaves from a Boerhaavia diffusa plant.

-

Wash the leaves thoroughly under running tap water for 10-15 minutes.

-

Surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 5-7 minute treatment with 0.1% HgCl₂ solution.

-

Rinse the leaves 3-4 times with sterile distilled water inside a laminar air flow cabinet to remove all traces of the sterilizing agents.

-

Cut the sterilized leaves into small explants (approximately 1 cm²).

-

-

Culture Medium Preparation:

-

Prepare MS basal medium supplemented with 3% (w/v) sucrose and the desired concentrations of plant growth regulators (e.g., 5.0 ppm 2,4-D for high Boeravinone B production).

-

Adjust the pH of the medium to 5.8.

-

Add 0.8% (w/v) agar to solidify the medium.

-

Autoclave the medium at 121°C for 15-20 minutes.

-

Pour the sterilized medium into sterile Petri dishes and allow it to solidify.

-

-

Inoculation and Incubation:

-

Aseptically place the leaf explants onto the surface of the solidified MS medium.

-

Seal the Petri dishes with parafilm.

-

Incubate the cultures in an incubation chamber at 25 ± 2°C with a 16/8 hour light/dark photoperiod.

-

-

Subculturing:

-

Subculture the developing calli onto fresh medium every 3-4 weeks to promote growth and proliferation.

-

Caption: Experimental workflow for callus induction of Boerhaavia diffusa.

Protocol for Extraction and HPLC Quantification of Boeravinones

This protocol is a general method for the extraction and quantification of boeravinones from plant material, including callus cultures, and is based on established HPLC methods for Boeravinone B.

Objective: To extract and quantify boeravinones from plant tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried plant material (e.g., callus, roots)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid or Formic acid

-

Boeravinone standard (e.g., Boeravinone B)

-

Mortar and pestle or grinder

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Extraction:

-

Grind the dried plant material to a fine powder.

-

Extract a known weight of the powdered material with methanol using either Soxhlet extraction for 4-6 hours or ultrasonication for 30-60 minutes.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of methanol.

-

-

HPLC Analysis:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water (acidified with a small amount of orthophosphoric acid or formic acid, e.g., 0.1%).

-

Standard Preparation: Prepare a stock solution of the boeravinone standard in methanol and then prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Filter the redissolved plant extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 276 nm.

-

Injection Volume: 20 µL.

-

Gradient Elution: A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the run time to elute the boeravinones.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample extract.

-

Identify the boeravinone peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of the boeravinone in the sample by using the calibration curve.

-

-

Caption: Workflow for the extraction and HPLC analysis of boeravinones.

Conclusion

The biosynthesis of this compound represents a fascinating area of natural product chemistry. While the complete pathway has yet to be experimentally elucidated, this guide provides a robust, putative framework based on our current understanding of isoflavonoid and rotenoid biosynthesis. The presented quantitative data for the related Boeravinone B, along with detailed experimental protocols, offer a solid foundation for researchers to initiate and advance their studies in this field. Further research, including the identification and characterization of the specific enzymes involved in the later steps of the pathway, will be critical for a complete understanding of this compound biosynthesis and for unlocking its full potential in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigenin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Production of Boeravinone-B, total phenolic, flavonoid content and antioxidant activity from callus cultures of Punarnava (Boerhavia diffusa L.) | Plant Science Today [horizonepublishing.com]

Boeravinone O literature review and background

An In-depth Technical Guide to the Boeravinones: A Literature Review

Disclaimer: While the query specified Boeravinone O, the available scientific literature predominantly focuses on other members of the boeravinone family, particularly Boeravinone B and Boeravinone G. This review synthesizes the existing research on these compounds to provide a comprehensive overview of the boeravinone class, with the acknowledgment that specific data for this compound is limited.

Introduction

Boeravinones are a class of rotenoids, a group of isoflavonoid derivatives, primarily isolated from the medicinal plant Boerhavia diffusa Linn. (Nyctaginaceae).[1][2] This plant, commonly known as Punarnava, has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including gastrointestinal, hepatoprotective, and gynecological conditions.[1][3][4] The boeravinone class of compounds, including Boeravinones A-J, are significant for their diverse and potent pharmacological activities.[5][6] This guide provides a detailed review of the literature, focusing on the well-studied Boeravinone B and G, to offer insights into their mechanisms of action, relevant signaling pathways, and quantitative biological data.

Biological Activities and Therapeutic Potential

The boeravinone family exhibits a broad spectrum of pharmacological effects, making them promising candidates for drug development.

-

Anti-inflammatory and Antioxidant Activity: Boeravinone G has demonstrated extraordinarily potent antioxidant activity, with significant effects in the nanomolar range.[5][7][8] It has been shown to scavenge free radicals, inhibit lipid peroxidation, and reduce the formation of reactive oxygen species (ROS).[5][6][8] This antioxidant capacity is linked to its genoprotective effects, where it can mitigate H2O2-induced DNA damage.[5][6] The anti-inflammatory properties are attributed to the inhibition of key inflammatory mediators.[9][10]

-

Hepatoprotective Effects: Boeravinone B is recognized for its hepatoprotective qualities.[4][9][11] Studies have shown that it can protect liver cells from damage induced by toxins.[11] Liriodendrin, another compound found in Boerhavia diffusa, also contributes to the plant's liver-protective capabilities.[4]

-

Anti-osteoporotic Activity: Boeravinone B has been identified as an inhibitor of osteoclast differentiation, the process of bone resorption.[3][12] This suggests its potential as a therapeutic agent for preventing and treating osteoporosis.[3][12]

-

Anticancer Properties: Extracts from Boerhavia diffusa containing boeravinones have shown antiproliferative effects against various cancer cell lines, including cervical cancer (HeLa), lymphoma, and erythroleukemic cells.[4][9]

Mechanism of Action and Signaling Pathways

Boeravinones exert their biological effects by modulating several key cellular signaling pathways.

Inhibition of Osteoclast Differentiation (Boeravinone B)

Boeravinone B inhibits osteoclast differentiation by downregulating the RANKL/RANK signaling pathway.[3][12] This leads to the attenuation of three major downstream signaling cascades: NF-κB, MAPK, and PI3K/Akt.[3][12] The suppression of these pathways results in the reduced expression of genes specific to osteoclasts, thereby inhibiting bone resorption.[3][12]

Antioxidant and Genoprotective Mechanism (Boeravinone G)

The antioxidant and genoprotective effects of Boeravinone G are associated with its ability to modulate the MAP kinase and NF-κB signaling pathways in response to oxidative stress.[5][7][8] In Caco-2 cells exposed to Fenton's reagent (an ROS generator), Boeravinone G was found to counteract the increased phosphorylation of ERK1 and NF-κB p65.[5][6][8] It also enhances the activity of superoxide dismutase (SOD), a key intracellular antioxidant enzyme.[5][6][8]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for various boeravinones.

| Compound | Assay | Cell Line | Concentration | Result | Reference |

| Boeravinone G | DNA Damage (Comet Assay) | Caco-2 | 0.1–1 ng/mL | Significantly reduced H2O2-induced DNA damage | [5][6] |

| Boeravinone G | ROS Production | Caco-2 | 0.1–1 ng/mL | Reduced Fenton's reagent-induced ROS formation | [6] |

| Boeravinone G | TBARS Assay | Caco-2 | 0.1–1 ng/mL (0.28–2.8 nM) | Inhibited Fenton's reagent-induced lipid peroxidation | [6] |

| Boeravinone B | Hepatoprotective Activity | HepG2 | 100 µg/mL | 40.89% hepatoprotection | [11] |

| Boeravinone B | Hepatoprotective Activity | HepG2 | 200 µg/mL | 62.21% hepatoprotection | [11] |

| Caffeic Acid | Hepatoprotective Activity | HepG2 | 100 µg/mL | 46.17% hepatoprotection | [11] |

| Caffeic Acid | Hepatoprotective Activity | HepG2 | 200 µg/mL | 52.34% hepatoprotection | [11] |

| Silymarin (Standard) | Hepatoprotective Activity | HepG2 | 100 µg/mL | 78.7% hepatoprotection | [11] |

| Silymarin (Standard) | Hepatoprotective Activity | HepG2 | 200 µg/mL | 84.34% hepatoprotection | [11] |

| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Boeravinone B | HPTLC | 50 ng | 200 ng | [11] |

| Caffeic Acid | HPTLC | 40 ng | 200 ng | [11] |

| Source | Method | Compound | Yield | Reference |

| Callus culture on MS medium + 5.0 ppm 2,4-D | RP-HPLC | Boeravinone B | 673.95 ± 4.56 µg/g DW | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Isolation and Purification of Boeravinones

A general workflow for the isolation of boeravinones from Boerhavia diffusa roots is as follows:

DNA Damage (Comet Assay)[5][6]

-

Cell Culture: Differentiated Caco-2 cells are used.

-

Treatment: Cells are pre-treated with Boeravinone G (0.1–1 ng/mL) for a specified duration.

-

Induction of Damage: DNA damage is induced by exposing the cells to a genotoxic agent like H2O2 (e.g., 75 µM).

-

Cell Lysis: Cells are embedded in agarose on a microscope slide and lysed to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

Electrophoresis: The slides are subjected to electrophoresis, which causes damaged DNA (fragments) to migrate away from the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under a fluorescence microscope.

-

Quantification: The intensity of the comet tail relative to the head is measured using image analysis software to quantify the extent of DNA damage.

Western Blot for Protein Phosphorylation[5][6][8]

-

Cell Culture and Treatment: Caco-2 cells are treated with Boeravinone G and/or an oxidative stressor (Fenton's reagent).

-

Protein Extraction: Total protein is extracted from the cells using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the phosphorylated forms of target proteins (e.g., anti-phospho-ERK1, anti-phospho-NF-κB p65).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager to visualize the protein bands.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

The boeravinone class of rotenoids, particularly Boeravinone B and G, are bioactive compounds with significant therapeutic potential. Their mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to anti-inflammatory, antioxidant, anti-osteoporotic, and hepatoprotective effects. While research on this compound is currently lacking, the comprehensive data available for other boeravinones provide a strong foundation for further investigation into this promising class of natural products for drug development. Future studies should aim to elucidate the specific activities of less-studied boeravinones and explore their clinical applications.

References

- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. horizonepublishing.com [horizonepublishing.com]

- 3. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneonatalsurg.com [jneonatalsurg.com]

- 10. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. mdpi.com [mdpi.com]

- 12. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Boeravinone O: A Technical Guide to its Potential Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone O, a rotenoid isolated from the Boerhaavia genus, has emerged as a molecule of interest in pharmacological research. While comprehensive experimental data on this compound remains limited, computational studies have illuminated its potential in several therapeutic areas, including anti-quorum sensing, management of chronic kidney disease, and oncology. This technical guide synthesizes the current, albeit primarily in-silico, understanding of this compound's pharmacological activities. Due to the scarcity of in-vitro and in-vivo data for this compound, this document also presents relevant experimental data and protocols for its close structural analogs, Boeravinone B and G, to provide a foundational framework for future research and drug development endeavors.

Introduction

This compound is a member of the boeravinone family of rotenoids, which are naturally occurring isoflavonoids found in plants of the Boerhaavia genus. These plants have a rich history in traditional medicine, particularly in Ayurveda, for treating a wide array of ailments. Modern phytochemical investigations have led to the isolation and characterization of numerous boeravinones, with research indicating their potential as anti-inflammatory, antioxidant, and anticancer agents. This guide focuses specifically on the current understanding of this compound's pharmacological potential.

Potential Pharmacological Activities of this compound

The exploration of this compound's pharmacological activities is still in its nascent stages, with current knowledge derived primarily from computational modeling and a limited number of screening studies. The following sections detail the potential therapeutic applications suggested by this research.

Anti-Quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising anti-virulence strategy.

Computational Evidence: A molecular docking study identified this compound as a potential inhibitor of the LasR protein, a key transcriptional regulator in the QS circuit of Pseudomonas aeruginosa[1]. The study suggests that this compound may bind to the ligand-binding domain of LasR, thereby disrupting its function and attenuating bacterial virulence.

Experimental Data: To date, no in-vitro or in-vivo experimental data quantifying the anti-quorum sensing activity of this compound (e.g., IC50 values for virulence factor inhibition) has been published.

Potential in Chronic Kidney Disease (CKD)

Network pharmacology and molecular docking studies have suggested a potential role for this compound in the management of Chronic Kidney Disease (CKD).

Computational Evidence: An in-silico study identified Beta-secretase 1 (BACE1) and ATP-binding cassette super-family G member 2 (ABCG2) as potential molecular targets for this compound in the context of CKD[2]. The study demonstrated a high binding affinity of this compound to these proteins, suggesting a potential therapeutic effect.

Experimental Data: There is currently no published experimental data validating the effect of this compound on the activity of BACE1 or ABCG2.

Cytotoxic Activity

Initial screenings have suggested that this compound may possess cytotoxic activity against cancer cell lines.

Screening Information: A study on the chemical constituents of Boerhaavia erecta reported the isolation of this compound and its evaluation for cytotoxic activity against HeLa (human epithelial carcinoma), NCI-H460 (human lung cancer), and MCF-7 (human breast cancer) cell lines at a concentration of 100 µg/mL. However, the quantitative results of this screening were not detailed in the available literature.

Quantitative Data on Related Boeravinones

Given the lack of quantitative experimental data for this compound, the following tables summarize the reported pharmacological activities of its close structural analogs, Boeravinone B and G, to serve as a reference for potential research directions.

Table 1: Anticancer Activity of Boeravinone B

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Cancer | 5.7 ± 0.24 | |

| SW-620 | Colon Cancer | 8.4 ± 0.37 | |

| HT-29 | Colon Cancer | 3.7 ± 0.14 |

Table 2: Anti-inflammatory Activity of a Boeravinone Analog

| Compound | Assay | IC50 (µM) | Reference |

| Boeravinone Analog (Compound 7) | COX-1 Inhibition | 21.7 ± 0.5 | |

| Boeravinone Analog (Compound 7) | COX-2 Inhibition | 25.5 ± 0.6 |

Experimental Protocols for Boeravinone Analogs

The following are detailed experimental protocols for assays in which Boeravinone analogs have been evaluated. These can serve as a methodological basis for the future investigation of this compound.

Cell Viability (MTT) Assay for Anticancer Activity (as applied to Boeravinone B)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human colon cancer cell lines (e.g., SW-620, HT-29, HCT-116)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Boeravinone B (or O) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of Boeravinone B (or O) (e.g., 0.3-10 µM). A vehicle control (DMSO) should be included.

-

Incubation: Incubate the plates for another 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

COX-1 and COX-2 Inhibition Assay (as applied to a Boeravinone Analog)

Objective: To determine the inhibitory effect of a compound on cyclooxygenase enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Boeravinone analog (or O)

-

Indomethacin (positive control)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In separate reaction tubes, pre-incubate the enzyme with various concentrations of the Boeravinone analog (or O) or indomethacin for a specified time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each tube.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

-

PGE2 Measurement: Measure the concentration of PGE2 produced in each reaction tube using a commercial EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound. Determine the IC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflows

Based on computational studies of this compound and experimental work on its analogs, several signaling pathways and experimental workflows can be visualized.

Caption: Predicted anti-quorum sensing mechanism of this compound.

Caption: Predicted molecular targets of this compound in CKD.

Caption: Experimental workflow for assessing anticancer activity.

Conclusion and Future Directions

This compound presents an intriguing profile of potential pharmacological activities based on current in-silico research. The predicted anti-quorum sensing, CKD-modulatory, and cytotoxic effects warrant further investigation. The immediate and critical next step is the experimental validation of these computational findings. In-vitro assays to quantify the inhibitory effects of this compound on bacterial virulence, BACE1 and ABCG2 activity, and cancer cell proliferation are essential. Should these studies yield positive results, subsequent in-vivo studies in appropriate animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. The experimental protocols and quantitative data provided for its analogs, Boeravinone B and G, offer a valuable starting point for these future investigations. The development of this compound as a potential therapeutic agent is a promising avenue for drug discovery, contingent on the outcomes of rigorous experimental validation.

References

Preliminary Biological Screening of Boeravinones: A Technical Overview

Boeravinones, a group of rotenoids isolated from the medicinal plant Boerhaavia diffusa, have garnered scientific interest for their diverse pharmacological properties. This document provides a comprehensive overview of the initial biological screening of Boeravinone B and G, focusing on their antioxidant, anti-inflammatory, and anti-osteoporotic activities. The information is compiled from various studies to serve as a foundational resource for further investigation and drug discovery efforts.

Quantitative Data Summary

The biological activities of Boeravinone B and G have been quantified in several key assays. The following tables summarize these findings for clear comparison.

Table 1: Antioxidant and Genoprotective Effects of Boeravinone G

| Assay | Cell Line | Treatment | Concentration | Result |

| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Caco-2 | Fenton's Reagent (H₂O₂/Fe²⁺ 1 mM) | 0.1 - 1 ng/mL | Inhibition of lipid peroxidation[1][2] |

| Intracellular Reactive Oxygen Species (ROS) Assay | Caco-2 | Fenton's Reagent (H₂O₂/Fe²⁺ 2 mM) | 0.1 - 1 ng/mL | Reduction of ROS formation[1][2] |

| Superoxide Dismutase (SOD) Activity Assay | Caco-2 | Fenton's Reagent (H₂O₂/Fe²⁺ 1 mM) | 0.1 - 1 ng/mL | Increased SOD activity[1][2] |

| Comet Assay | Caco-2 | H₂O₂ | 0.1 - 1 ng/mL | Reduction of H₂O₂-induced DNA damage[1] |

Table 2: Anti-osteoporotic Effects of Boeravinone B

| Assay | Cell Type | Treatment | Effect |

| TRAP Staining | Bone Marrow Macrophages (BMMs) | RANKL | Inhibition of osteoclast differentiation[3][4] |

| Pit Formation Assay | Bone Marrow Macrophages (BMMs) | RANKL | Reduced bone resorption activity[3][4] |

| Ovariectomy-induced bone loss model | In vivo | - | Amelioration of bone loss[3][4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Antioxidant and Genoprotective Assays (Boeravinone G)

-

Cell Culture: Human colon adenocarcinoma cells (Caco-2) were used. These cells are known to mimic the intestinal epithelium after differentiation.[2]

-

TBARS Assay: Differentiated Caco-2 cells were pre-treated with Boeravinone G (0.1–1 ng/mL) for 24 hours. Subsequently, the cells were exposed to Fenton's reagent (1 mM H₂O₂/Fe²⁺) for 3 hours at 37°C to induce lipid peroxidation. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, were then measured.[2]

-

Intracellular ROS Assay: Differentiated Caco-2 cells were treated with Boeravinone G for 24 hours, followed by incubation with Fenton's reagent (2 mM H₂O₂/Fe²⁺). The production of intracellular ROS was measured using a fluorescent probe.[2]

-

SOD Activity Assay: Caco-2 cells were exposed to Fenton's reagent (1 mM H₂O₂/Fe²⁺) with or without Boeravinone G (0.1–1 ng/mL). The activity of the antioxidant enzyme superoxide dismutase (SOD) was then determined.[1][2]

-

Comet Assay: Caco-2 cells were treated with Boeravinone G before being subjected to hydrogen peroxide (H₂O₂) to induce DNA damage. The extent of DNA damage was evaluated using the Comet assay, which measures DNA strand breaks.[1][5]

Anti-osteoporotic Assays (Boeravinone B)

-

Osteoclast Differentiation: Bone marrow macrophages (BMMs) were cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce osteoclast differentiation. The effect of Boeravinone B on this process was assessed.[3][4]

-

TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) is an enzyme characteristic of osteoclasts. TRAP staining was used to identify and quantify differentiated osteoclasts.[3][4]

-

Pit Formation Assay: To assess bone resorption activity, BMMs were cultured on bone-like surfaces. The formation of resorption pits was visualized and quantified to determine the functional activity of osteoclasts.[3][4]

-

Western Blot Analysis: To investigate the molecular mechanisms, the protein levels of key signaling molecules in the NF-κB, MAPK, and PI3K/Akt pathways were analyzed by western blot.[3][4]

Signaling Pathways and Experimental Workflows

The biological effects of boeravinones are mediated through the modulation of specific signaling pathways. The following diagrams illustrate these pathways and the general workflow of the screening process.

Caption: Boeravinone G's antioxidant mechanism.

Caption: Boeravinone G's anti-inflammatory signaling.

Caption: Boeravinone B's anti-osteoporotic signaling.

Caption: Biological screening workflow.

References

- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 3. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]

- 4. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

Boeravinone O: A Review of the Safety and Toxicity Profile of a Promising Rotenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O belongs to the boeravinone class of rotenoids, a group of heterocyclic compounds isolated from the roots of Boerhaavia diffusa, a plant with a long history of use in traditional Ayurvedic medicine.[1][2][3] While the therapeutic potential of various boeravinones is being actively investigated, a comprehensive understanding of their safety and toxicity is paramount for any progression towards clinical application. This technical guide provides an in-depth overview of the available safety and toxicity data for the boeravinone class, with a specific focus on the most studied congeners, Boeravinone B and G, due to the current lack of specific data for this compound.

In Vitro Toxicity Profile

Current research offers valuable insights into the cytotoxic and genotoxic potential of specific boeravinone compounds. The majority of the available data focuses on Boeravinone B and Boeravinone G, which have been evaluated in various cell-based assays.

Cytotoxicity Studies

Studies on Boeravinone G have demonstrated a favorable cytotoxicity profile in human colon carcinoma Caco-2 cells. At concentrations ranging from 0.1 to 1 ng/mL, Boeravinone G did not affect cell survival, as measured by the MTT assay, nor did it induce membrane damage, as assessed by the lactate dehydrogenase (LDH) assay.[1][2]

In contrast, Boeravinone B has exhibited cytotoxic effects against several human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Boeravinone B were determined to be 8.4 ± 0.37 µM in SW-620 cells, 3.7 ± 0.14 µM in HT-29 cells, and 5.7 ± 0.24 µM in HCT-116 cells.[4] This suggests a potential for targeted anti-cancer activity. Interestingly, Boeravinone B did not show significant cytotoxicity towards human dendritic cells at concentrations up to 100 µg/mL, indicating a degree of selectivity.[5]

Table 1: Summary of In Vitro Cytotoxicity Data for Boeravinones

| Compound | Cell Line | Assay | Concentration/IC50 | Outcome | Reference |

| Boeravinone G | Caco-2 | MTT | 0.1 - 1 ng/mL | No effect on cell survival | [1][2] |

| Boeravinone G | Caco-2 | LDH | 0.1 - 1 ng/mL | No increase in LDH release | [1][2] |

| Boeravinone B | SW-620 | MTT | 8.4 ± 0.37 µM | Cytotoxic | [4] |

| Boeravinone B | HT-29 | MTT | 3.7 ± 0.14 µM | Cytotoxic | [4] |

| Boeravinone B | HCT-116 | MTT | 5.7 ± 0.24 µM | Cytotoxic | [4] |

| Boeravinone B | Human Dendritic Cells | MTT | Up to 100 µg/mL | Not significantly cytotoxic | [5] |

| Boeravinone B | HepG2 | MTT | 100 - 200 µg/mL | Hepatoprotective effect against galactosamine-induced toxicity | [6] |

Genotoxicity Studies

The genotoxic potential of Boeravinone G has been assessed using the Comet assay in Caco-2 cells. At concentrations of 0.1–1 ng/ml, Boeravinone G did not induce DNA damage, indicating a lack of genotoxicity under the tested conditions.[1] This assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites.[7]

Table 2: Summary of Genotoxicity Data for Boeravinone G

| Compound | Cell Line | Assay | Concentration | Outcome | Reference |

| Boeravinone G | Caco-2 | Comet Assay | 0.1 - 1 ng/mL | No DNA damage detected | [1] |

Mechanistic Insights into Boeravinone Activity

Research into the mechanisms of action of boeravinones provides context for their observed biological effects and potential toxicity.

Boeravinone B: EGFR and ErbB2 Signaling

Boeravinone B has been shown to exert its anticancer effects in HT-29 colon cancer cells by inducing the internalization and subsequent degradation of the epidermal growth factor receptor (EGFR) and ErbB2.[4] This leads to the inhibition of their downstream signaling pathways, ultimately resulting in apoptosis.[4]

Figure 1: Boeravinone B induced internalization and degradation of EGFR and ErbB2.

Boeravinone G: Antioxidant Signaling Pathways

Boeravinone G exhibits potent antioxidant and genoprotective effects, which appear to be mediated through the modulation of the MAP kinase and NF-κB signaling pathways.[1][3][8] In response to oxidative stress induced by Fenton's reagent, Boeravinone G was found to reduce the levels of phosphorylated ERK1 and phosphorylated NF-κB p65.[1][2]

Figure 2: Boeravinone G modulation of MAP kinase and NF-κB pathways.

Pharmacokinetics and ADME Profile

Currently, there is a significant lack of published experimental data on the pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and other boeravinones.[9][10][11][12][13] An in silico study has suggested that five boeravinone derivatives (G, F, A, B, and I) possess drug-like properties with favorable ADME and toxicity profiles, but these computational predictions require experimental validation.[14]

Experimental Protocols

Cell Viability (MTT) Assay

Human colon cancer cells (SW-620, HT-29, HCT-116) were seeded in 96-well plates at a density of 1 x 10^5 cells/well. After 24 hours, the cells were treated with varying concentrations of Boeravinone B (0.3-10 µM) or vehicle (0.1% DMSO) for 24 hours. Subsequently, MTT solution (250 µg/ml) was added to each well and incubated for 60 minutes at 37°C. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader.[4]

Lactate Dehydrogenase (LDH) Assay

Caco-2 cells were exposed to Boeravinone G (0.1–1 ng/ml). The release of LDH into the culture medium was measured as an indicator of cytotoxicity.[1][2]

Comet Assay (Single Cell Gel Electrophoresis)

Caco-2 cells were treated with Boeravinone G (0.1–1 ng/ml). Following treatment, the cells were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") was visualized by fluorescence microscopy and quantified to assess DNA damage.[1]

Conclusion and Future Directions

The available data suggests that the safety and toxicity profile of boeravinones can vary significantly between different congeners. Boeravinone G appears to be non-cytotoxic and non-genotoxic at the concentrations tested, exhibiting promising antioxidant and genoprotective properties. Conversely, Boeravinone B demonstrates selective cytotoxicity towards cancer cells, highlighting its potential as a therapeutic agent.

Crucially, there is a complete absence of specific safety and toxicity data for this compound in the current scientific literature. To advance the development of this compound or any other boeravinone compound for therapeutic use, a comprehensive evaluation of its safety profile is imperative. This should include:

-

In vitro studies: A full panel of cytotoxicity and genotoxicity assays using a variety of cell lines, including non-cancerous primary cells.

-

In vivo studies: Acute and chronic toxicity studies in animal models to determine key toxicological parameters such as the LD50 and to identify potential target organs of toxicity.

-

Pharmacokinetic (ADME) studies: Thorough investigation of the absorption, distribution, metabolism, and excretion of this compound to understand its bioavailability and clearance.

Without such data, the potential risks associated with this compound remain unknown, precluding its consideration for further development. Future research efforts should prioritize these fundamental safety assessments to unlock the potential of this and other boeravinone compounds.

References

- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 3. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]

- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. pharmacokinetics biodistribution metabolism: Topics by Science.gov [science.gov]

- 14. Boeravinone derivatives from Boerhavia diffusa potently target GMP synthase in drug-resistant Acinetobacter baumannii: An AI-guided in silico approach to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Boeravinone O from Boerhaavia diffusa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boerhaavia diffusa, commonly known as Punarnava, is a perennial herb recognized in traditional medicine for its diverse therapeutic properties. The plant is a rich source of various phytochemicals, including a class of rotenoids known as boeravinones.[1] While literature documents the presence of boeravinones A through O in Boerhaavia diffusa, it is important to note that some sources identify Boeravinone O's origin as Mirabilis jalapa.[1][2] This document provides a generalized protocol for the isolation and purification of boeravinones from Boerhaavia diffusa, with the understanding that a specific, detailed protocol for this compound is not extensively available in current literature. The methodologies presented are based on established procedures for other well-characterized boeravinones, such as Boeravinone B and G.[3][4]

Boeravinones have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5] These compounds have been shown to modulate key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are critical in various disease processes.[6] The protocols outlined below are intended to guide researchers in the extraction, separation, and quantification of these valuable compounds for further investigation and drug development.

Data Presentation

The following tables summarize quantitative data from studies on the analysis of boeravinones from Boerhaavia diffusa. It is important to note that this data primarily pertains to Boeravinone B, a closely related compound, due to the limited availability of specific quantitative information for this compound.

Table 1: HPLC/UPLC-PDA Method Parameters for Boeravinone Analysis

| Parameter | Value | Reference |

| Column | BEH Shield C18 (2.1 x 100 mm, 1.7 µm) | [7] |

| C18 Reverse Phase | [3] | |

| Mobile Phase | Gradient of Methanol and Water (0.1% acetic acid) | [7] |

| Acetonitrile:Water (50:50) | [3] | |

| Flow Rate | 0.4 mL/min | [7] |

| 1.0 mL/min | [3] | |

| Detection Wavelength (λmax) | 273 nm | [7] |

| Temperature | 35 °C | [3] |

Table 2: Validation Parameters for Boeravinone B Quantification

| Parameter | Value | Reference |

| Linearity Range | 5 - 120 µg/ml | [3] |

| Correlation Coefficient (R²) | ≥ 0.9999 | [7] |

| 0.997 ± 0.003 | [3] | |

| Limit of Detection (LOD) | 2 µg/ml | [3] |

| Limit of Quantitation (LOQ) | 5 µg/ml | [3] |

| Recovery | 90.6% - 92.8% | [3] |

| Retention Time | 13.8 min | [3] |

Experimental Protocols

The following protocols describe a general methodology for the isolation and purification of boeravinones from the roots of Boerhaavia diffusa.

Extraction of Crude Boeravinones

This protocol is based on the methanolic extraction of boeravinones from the powdered roots of Boerhaavia diffusa.[7][8]

Materials and Reagents:

-

Dried, powdered roots of Boerhaavia diffusa

-

Methanol (analytical grade)

-

Reflux apparatus

-

Rotary evaporator

-

Filtration system (e.g., muslin cloth, filter paper)

Procedure:

-

Weigh 500 g of powdered Boerhaavia diffusa root material.

-

Place the powdered root material in a round-bottom flask and add methanol in a 1:6 (w/v) ratio.

-

Perform reflux extraction for 2 hours at the boiling point of methanol.[7]

-

After 2 hours, allow the mixture to cool and then filter through a muslin cloth to separate the extract from the plant material.

-

Repeat the reflux extraction on the plant residue two more times with fresh methanol in 1:5 and 1:4 (w/v) ratios, respectively.

-

Combine all the methanolic extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a controlled temperature of 50°C.

-

Dry the resulting crude extract completely, for example, in a vacuum tray drier.

-

Store the dried crude extract at -20°C until further use.[7]

Purification of Boeravinones using Column Chromatography

This protocol provides a general procedure for the fractionation of the crude extract to isolate boeravinones.

Materials and Reagents:

-

Crude methanolic extract of Boerhaavia diffusa

-

Silica gel (for column chromatography, 60-120 mesh)

-

Solvents: n-hexane, chloroform, ethyl acetate, methanol (analytical grade)

-

Glass column for chromatography

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, leaving the extract adsorbed on the silica gel.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by introducing chloroform, followed by ethyl acetate and then methanol in a stepwise gradient. A suggested gradient could be varying ratios of n-hexane:chloroform and chloroform:methanol.[9]

-

Collect the eluting fractions in separate tubes.

-

Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC).

Analysis and Final Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the final purification and quantification of the target boeravinone.

Materials and Reagents:

-

Partially purified fractions from column chromatography

-

HPLC system with a PDA or UV detector

-

C18 reverse-phase column

-

HPLC-grade solvents (acetonitrile, water, acetic acid/formic acid)

-

Syringe filters (0.22 µm)

Procedure:

-

Analyze the fractions obtained from column chromatography using analytical TLC to identify those containing the desired boeravinone. A mobile phase such as toluene:ethyl acetate:methanol (7:1:2) can be effective.[3]

-

Pool the fractions that show the presence of the target compound.

-

Evaporate the solvent from the pooled fractions to obtain a semi-pure extract.

-

Prepare a sample for HPLC by dissolving a known amount of the semi-pure extract in the mobile phase and filtering it through a 0.22 µm syringe filter.

-

Set up the HPLC system according to the parameters outlined in Table 1 or optimize as needed for this compound.

-

Inject the prepared sample into the HPLC system.

-

Collect the peak corresponding to the retention time of the target boeravinone.

-

For quantification, prepare a calibration curve using a purified standard of the boeravinone of interest.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Boerhaavia diffusa.

Caption: Workflow for this compound Isolation.

Signaling Pathways Modulated by Boeravinones

Boeravinones, such as Boeravinone B and G, have been reported to modulate several key signaling pathways involved in inflammation and cellular stress responses.[4][6] The diagram below illustrates the inhibitory effects of boeravinones on these pathways.

Caption: Boeravinone-Mediated Pathway Inhibition.

References

- 1. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. This compound | CAS:1449384-21-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]

- 4. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Boeravinone O

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary analytical techniques suitable for the quantification of boeravinones are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). These methods, often coupled with photodiode array (PDA) or mass spectrometry (MS) detectors, offer the sensitivity and selectivity required for analyzing complex matrices like plant extracts.

Analytical Methods Overview

Several chromatographic techniques have been successfully employed for the quantification of boeravinones in plant extracts, particularly from Boerhaavia diffusa and Mirabilis jalapa.[1] These methods can be adapted for Boeravinone O with appropriate optimization.

-